molecular formula C20H20FN3O4S B2673292 3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-43-5

3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2673292
M. Wt: 417.46
InChI Key: ABXYMVBSFIMIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains several functional groups. It has a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a fluorobenzyl group and a phenylsulfonyl group, which can greatly influence its chemical properties and reactivity.

Scientific Research Applications

Antimicrobial and Detoxification Applications

A study by Ren et al. (2009) explored N-Halamine-coated cotton for antimicrobial and detoxification applications, demonstrating that compounds structurally related to the queried chemical can effectively inactivate pathogens and detoxify harmful substances. The chlorine-loaded fabrics showed significant efficacy against Staphylococcus aureus and Escherichia coli O157:H7, highlighting their potential in creating antimicrobial surfaces and materials for healthcare and environmental safety (Ren et al., 2009).

Anticonvulsant Activity

Obniska et al. (2006) synthesized and tested a series of fluorinated N-phenyl- and N-benzyl-2-azaspiro derivatives for their anticonvulsant activity, demonstrating that specific structural modifications, such as fluorination, enhance efficacy in comparison to analogs. This research highlights the potential of structurally related compounds in developing new anticonvulsant medications (Obniska et al., 2006).

Anti-tumor and Anti-angiogenic Activities

The investigation by Basappa et al. (2009) into novel hydantoin derivatives, including ones structurally akin to the query, revealed significant anti-proliferative effects against cancer cell lines and potential to inhibit angiogenesis. These findings underscore the promise of related compounds in cancer treatment, particularly in targeting tumor growth and metastasis (Basappa et al., 2009).

Supramolecular Outcomes of Fluorination

Simić et al. (2021) conducted a study on the supramolecular outcomes of fluorination in cyclohexane-5-spirohydantoin derivatives, illustrating how subtle changes, such as fluorination, can significantly affect the molecular interactions and potential pharmaceutical applications of these compounds. The research points to the intricate relationship between molecular structure and pharmaceutical properties, offering insights into the design of more effective drugs (Simić et al., 2021).

Conformational and Spectral Studies

Further studies, such as those by Madaiah et al. (2012) and Manjunath et al. (2011), delve into the synthesis, structural characterization, and pharmacological potential of compounds similar to 3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, shedding light on the diverse applications of these chemicals in medicinal chemistry (Madaiah et al., 2012; Manjunath et al., 2011).

properties

IUPAC Name

8-(benzenesulfonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-16-8-6-15(7-9-16)14-24-18(25)20(22-19(24)26)10-12-23(13-11-20)29(27,28)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXYMVBSFIMIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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